4,8-Dibromo-7-chloroquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,8-Dibromo-7-chloroquinoline is a useful research compound. Its molecular formula is C9H4Br2ClN and its molecular weight is 321.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimalarial and Anticancer Properties
4,8-Dibromo-7-chloroquinoline, as a derivative of chloroquine, has been studied for its potential in various therapeutic areas beyond its well-known antimalarial effects. Research has shown that chloroquine and its derivatives exhibit interesting biochemical properties that have led to their repurposing for managing various diseases, including cancer. The ability of these compounds to inhibit lysosomal acidification makes them promising in enhancing the efficacy of tumor cell killing when used in combination with chemotherapeutic drugs and radiation. This mechanism of action is attributed to the inhibition of autophagy by blocking autophagosome fusion and degradation, a critical process in cancer cell survival (Njaria et al., 2015; Solomon & Lee, 2009).
Inclusion Properties and Crystal Engineering
The inclusion properties of chloroquine derivatives have been explored in the context of crystal engineering. Research into diquinoline compounds, including those with chloro substitution like this compound, has revealed their ability to form lattice inclusion compounds with a range of molecules. These studies provide insights into the molecular assembly and intermolecular interactions, contributing to the development of new materials with potential applications in drug delivery systems (Ashmore et al., 2006).
Interaction with DNA and Genotoxicity
The interaction of chloroquine and its derivatives with DNA has also been a subject of scientific inquiry, with implications for understanding their genotoxic effects and mechanisms of action in antimalarial and anticancer activities. Studies have shown that these compounds can form complexes with DNA, affecting its structure and function, which may contribute to their therapeutic effects as well as potential side effects (Cohen & Yielding, 1965).
Viral Infections and Immunomodulatory Effects
The potential application of chloroquine derivatives in the treatment of viral infections has been investigated, with studies demonstrating their direct antiviral effects and immunomodulatory properties. These compounds have been shown to inhibit the replication of various viruses, including HIV, and to suppress the production of pro-inflammatory cytokines, suggesting their possible use in managing viral diseases and their associated inflammatory complications (Savarino et al., 2003).
Corrosion Inhibition
Beyond biomedical applications, derivatives of chloroquine, including this compound, have been explored as corrosion inhibitors for metals. Their ability to form protective layers on metal surfaces in acidic environments demonstrates the versatility of these compounds in industrial applications, offering insights into the development of new materials for corrosion protection (Rbaa et al., 2019).
Safety and Hazards
The safety information for 4,8-Dibromo-7-chloroquinoline indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using personal protective equipment, and ensuring adequate ventilation .
Wirkmechanismus
Target of Action
It’s known that 7-chloroquinoline derivatives, which include 4,8-dibromo-7-chloroquinoline, have been evaluated for their antimicrobial, antimalarial, and anticancer activities .
Mode of Action
It’s known that quinoline derivatives can interfere with dna replication and transcription, inhibit protein synthesis, and disrupt mitochondrial functions, which could potentially explain their antimicrobial, antimalarial, and anticancer activities .
Biochemical Pathways
Given its potential antimalarial and anticancer activities, it may be inferred that it could affect pathways related to cell proliferation, dna replication, and protein synthesis .
Result of Action
It’s known that some 7-chloroquinoline derivatives have shown moderate to high antimalarial activity and antitumor activity towards certain cancer cell lines .
Eigenschaften
IUPAC Name |
4,8-dibromo-7-chloroquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Br2ClN/c10-6-3-4-13-9-5(6)1-2-7(12)8(9)11/h1-4H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPNLGHCSLJAYMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=NC=CC(=C21)Br)Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Br2ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1698782-29-4 |
Source
|
Record name | 4,8-dibromo-7-chloroquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.